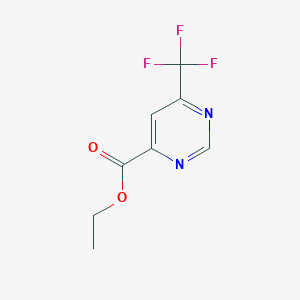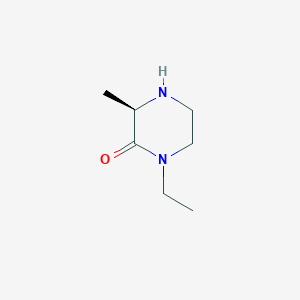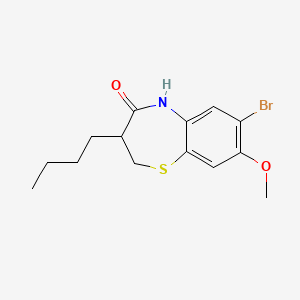
Ethyl 2-(4-hydroxybutoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-hydroxybutoxy)acetate is an organic compound with the molecular formula C8H16O4. It is an ester derived from acetic acid and 4-hydroxybutanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-hydroxybutoxy)acetate can be synthesized through the esterification reaction between acetic acid and 4-hydroxybutanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of acid chlorides or acid anhydrides as intermediates. These compounds react with 4-hydroxybutanol to form the desired ester. The process may also involve purification steps such as distillation to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Ethyl 2-(4-hydroxybutoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acetic acid and 4-hydroxybutanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of esters.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and 4-hydroxybutanol.
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
科学的研究の応用
Ethyl 2-(4-hydroxybutoxy)acetate has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 2-(4-hydroxybutoxy)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-hydroxybutanol, which can further participate in metabolic pathways. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function .
類似化合物との比較
Ethyl 2-(4-hydroxybutoxy)acetate can be compared with other similar esters, such as:
Ethyl acetate: A simpler ester with similar solvent properties but lacking the hydroxyl group.
Butyl acetate: Another ester used as a solvent, with a longer carbon chain.
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
This compound is unique due to the presence of both an ester and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions .
特性
CAS番号 |
377048-48-1 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC名 |
ethyl 2-(4-hydroxybutoxy)acetate |
InChI |
InChI=1S/C8H16O4/c1-2-12-8(10)7-11-6-4-3-5-9/h9H,2-7H2,1H3 |
InChIキー |
KFKQEDUXZIHSPW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)

![6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid](/img/structure/B13901742.png)


![5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B13901762.png)



